4-Methoxy-3,4-dioxobutanoic acid
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Overview
Description
4-Methoxy-3,4-dioxobutanoic acid is an organic compound with the molecular formula C5H6O5 It is characterized by the presence of both methoxy and dioxobutanoic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3,4-dioxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxyacetic acid with oxalyl chloride, followed by hydrolysis. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,4-dioxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in acetic acid medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxobutanoic acids.
Scientific Research Applications
4-Methoxy-3,4-dioxobutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-methoxy-3,4-dioxobutanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of ribonuclease H in HIV-1 reverse transcriptase, which is crucial for the replication of the virus . This inhibition occurs through direct binding to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
3,4-Dioxobutanoic acid: Similar structure but lacks the methoxy group.
4-Oxo-4-arylbutanoic acids: Differ in the presence of aryl groups instead of the methoxy group.
Uniqueness: 4-Methoxy-3,4-dioxobutanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and biological studies.
Properties
IUPAC Name |
4-methoxy-3,4-dioxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5/c1-10-5(9)3(6)2-4(7)8/h2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNNXFAXRHJHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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